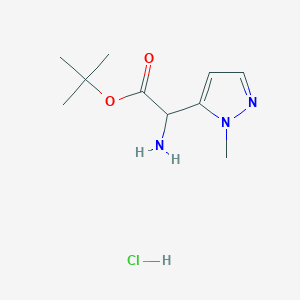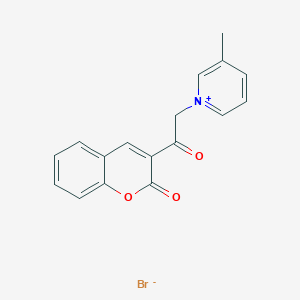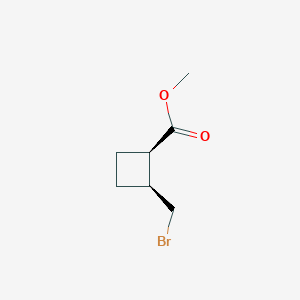
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized and studied extensively due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have shown significant antibacterial activity . They have been found to inhibit bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis .
Mode of Action
1,3,4-thiadiazol derivatives have been synthesized and characterized for their antibacterial activity and ct-dna binding . This suggests that these compounds may interact with bacterial DNA, thereby inhibiting bacterial growth.
Biochemical Pathways
Given the antibacterial activity of 1,3,4-thiadiazol derivatives, it can be inferred that these compounds likely interfere with essential biochemical pathways in bacteria, leading to their inhibition .
Pharmacokinetics
The molecular weight of the compound is 22332 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Given the antibacterial activity of 1,3,4-thiadiazol derivatives, it can be inferred that these compounds likely lead to the death of bacterial cells by interfering with essential cellular processes .
Action Environment
Factors such as ph, temperature, and presence of other substances can potentially influence the action and stability of many chemical compounds .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide in lab experiments is its broad spectrum of activity. This compound has been found to have activity against various cancer cells, inflammatory cells, and fungal pathogens. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds with similar activity.
However, there are also some limitations to using this compound in lab experiments. One limitation is its limited solubility, which can make it difficult to work with in certain experiments. Another limitation is its potential for off-target effects, as its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the optimization of the compound for use as an anti-cancer agent, including studies on its potential for combination therapy with other anti-cancer agents.
In agriculture, future research could focus on the development of formulations of this compound for use as a fungicide, including studies on its efficacy against various fungal pathogens and its potential for use in integrated pest management programs.
Overall, this compound is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of 3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide involves the reaction of benzyl mercaptan, ethyl hydrazinecarboxylate, and carbon disulfide in the presence of a base. The resulting product is then treated with hydrobromic acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-Benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide has been studied extensively for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
In agriculture, this compound has been studied for its potential use as a fungicide. It has been found to have a broad spectrum of activity against various fungal pathogens, making it a promising candidate for use in crop protection.
properties
IUPAC Name |
3-benzylsulfanyl-N-ethyl-1,2,4-thiadiazol-5-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2.BrH/c1-2-12-10-13-11(14-16-10)15-8-9-6-4-3-5-7-9;/h3-7H,2,8H2,1H3,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYOVSXTOSIWNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NS1)SCC2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2,4-difluoroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855343.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)
![ethyl 4-[({[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2855347.png)
![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)pyrazine-2-carboxamide hydrochloride](/img/structure/B2855354.png)

![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
![6-chloro-N-[3-(1H-indol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2855360.png)
